1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
Overview
Description
“1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride” is a chemical compound with the molecular formula C11H17Cl3N2 . It’s used in various scientific research studies and possesses diverse applications, including drug development and organic synthesis.
Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you can refer to databases like PubChem . They usually provide information like molecular weight, solubility, melting point, and more.Scientific Research Applications
Agentes Antituberculosos
- Resumen de la Aplicación : Este compuesto ha sido investigado como parte del diseño y síntesis de derivados de benzamida como agentes antituberculosos .
- Descripción de los Métodos : Se diseñaron y sintetizaron derivados de benzamida sustituidos y se evaluaron por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .
- Resumen de Resultados : Entre los compuestos probados, algunos mostraron concentraciones inhibitorias del 50% (IC50) que van desde 1.35 hasta 2.18 μM. Además, se examinaron los valores de IC90, y los compuestos más activos resultaron ser más activos con IC90 que van desde 3.73 hasta 4.00 μM .
Desarrollo de Agentes Anticancerígenos
Es importante destacar que para obtener detalles específicos sobre procedimientos experimentales, datos cuantitativos o análisis estadísticos, se debe consultar la literatura científica actualizada o bases de datos de investigación. Para información detallada y actualizada, recomiendo buscar artículos revisados por pares o revisiones sobre el compuesto .
Safety And Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUWWWFIYZSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697933 | |
Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride | |
CAS RN |
347194-15-4 | |
Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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